4,4',4''-Trifluorotrityl Bromide
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Overview
Description
4,4’,4’'-Trifluorotrityl Bromide: is a chemical compound with the molecular formula C19H12BrF3 and a molecular weight of 377.2 g/mol . It is known for its electrophilic properties and is used primarily in research and development settings . The compound appears as a light yellow to brown powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’,4’‘-Trifluorotrityl Bromide can be synthesized through the bromination of 4,4’,4’'-trifluorotrityl chloride. The reaction typically involves the use of bromine as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the trityl group .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 4,4’,4’'-Trifluorotrityl Bromide on a larger scale would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The process would include steps for purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’'-Trifluorotrityl Bromide primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with 4,4’,4’'-Trifluorotrityl Bromide include amines, thiols, and alkoxides.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a trifluorotrityl amine derivative .
Scientific Research Applications
4,4’,4’'-Trifluorotrityl Bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’,4’'-Trifluorotrityl Bromide involves its electrophilic nature, which allows it to react readily with nucleophiles. The bromine atom in the compound is a good leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl groups enhance the electrophilicity of the trityl carbon, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
4,4’,4’'-Trifluorotrityl Chloride: Similar in structure but with a chlorine atom instead of bromine.
4,4’,4’'-Trifluorotrityl Iodide: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.
Uniqueness: 4,4’,4’'-Trifluorotrityl Bromide is unique due to its balanced reactivity and stability. The bromine atom provides a good balance between reactivity and ease of handling, making it a versatile reagent in various chemical reactions .
Properties
IUPAC Name |
1-[bromo-bis(4-fluorophenyl)methyl]-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF3/c20-19(13-1-7-16(21)8-2-13,14-3-9-17(22)10-4-14)15-5-11-18(23)12-6-15/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMCGODRYMABQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347854 |
Source
|
Record name | 4,4',4''-Trifluorotrityl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200004-38-2 |
Source
|
Record name | 4,4',4''-Trifluorotrityl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',4''-Trifluorotrityl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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